Cas no 79-05-0 (Propionamide)

Propionamide structure
Propionamide structure
Nome del prodotto:Propionamide
Numero CAS:79-05-0
MF:C3H7NO
MW:73.0937807559967
MDL:MFCD00008039
CID:34153
PubChem ID:24848618

Propionamide Proprietà chimiche e fisiche

Nomi e identificatori

    • Propionamide
    • Propanamide
    • carboxylic acid methyl amide
    • methylacetamide
    • monomethylacetamide
    • n-propylamide
    • Propanimidic acid
    • Propanimidic acid (VAN)
    • Propionic acid amide
    • propionic amide
    • Propionimidic acid
    • Propionimidic acid (VAN)
    • propionylamine
    • Propylamide
    • Amid kyseliny propionove
    • Propionamide, 97%
    • Amid kyseliny propionove [Czech]
    • propioamide
    • QK07G0HP47
    • QLNJFJADRCOGBJ-UHFFFAOYSA-N
    • n-propionic amide
    • WLN: ZV2
    • KSC378E2R
    • Jsp0
    • STR08476
    • F0001-2069
    • NSC38708
    • CHEBI:45422
    • AI3-21217
    • Q3082378
    • Z33546482
    • LS-123996
    • Propionamide, Vetec(TM) reagent grade, 97%
    • UNII-QK07G0HP47
    • EN300-15614
    • 4-02-00-00725 (Beilstein Handbook Reference)
    • DB04161
    • DTXSID3058820
    • propionamid-
    • MFCD00008039
    • CHEMBL1235716
    • NSC-38708
    • SY048276
    • O12053
    • InChI=1/C3H7NO/c1-2-3(4)5/h2H2,1H3,(H2,4,5
    • STL363023
    • Propanamide-
    • EINECS 201-172-1
    • J-524060
    • AKOS005177582
    • P0499
    • BRN 0969258
    • PROPIONAMIDE [MI]
    • CS-W016688
    • NSC 38708
    • 79-05-0
    • FT-0631349
    • NS00038021
    • Propionamide (6CI, 8CI)
    • Propionamide,98.5%
    • ethane, carbamoyl-
    • DB-031910
    • MDL: MFCD00008039
    • Inchi: 1S/C3H7NO/c1-2-3(4)5/h2H2,1H3,(H2,4,5)
    • Chiave InChI: QLNJFJADRCOGBJ-UHFFFAOYSA-N
    • Sorrisi: O=C(CC)N
    • BRN: 0969258

Proprietà calcolate

  • Massa esatta: 73.05280
  • Massa monoisotopica: 73.052764
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 5
  • Conta legami ruotabili: 1
  • Complessità: 42.2
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: -0.7
  • Superficie polare topologica: 43.1
  • Conta Tautomer: 3

Proprietà sperimentali

  • Colore/forma: Cristalli di fiocchi bianchi
  • Densità: 1.042 g/mL at 25 °C(lit.)
  • Punto di fusione: 76-79 °C (lit.)
  • Punto di ebollizione: 213 °C(lit.)
  • Punto di infiammabilità: 213°C
  • Indice di rifrazione: nD110 1.4160
  • Solubilità: SOLUBLE
  • Coefficiente di ripartizione dell'acqua: dissoluzione
  • PSA: 43.09000
  • LogP: 0.58200
  • Solubilità: Solubile in acqua, etanolo, etere e cloroformio. Può volatilizzare con vapore acqueo
  • Merck: 7824

Propionamide Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 22
  • Istruzioni di sicurezza: S24/25
  • RTECS:UE2975000
  • Identificazione dei materiali pericolosi: Xn
  • TSCA:Yes
  • Frasi di rischio:R22
  • Termine di sicurezza:S24/25
  • Condizioni di conservazione:Conservare in luogo fresco e asciutto. Conservare in contenitori ben chiusi.

Propionamide Dati doganali

  • CODICE SA:29241900
  • Dati doganali:

    Codice doganale cinese:

    2924299036

    Panoramica:

    HS:2924299036 Metomil\clorbenzuron \Fenvalerato, ecc. [compreso metalaxil\fenisopam \Metronidazolo\buturon \Chlorpyrifos] IVA:17,0% Tasso di rimborso delle imposte:9,0% Condizioni regolamentari:S Tariffa minima:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Condizioni regolamentari:

    S.Import and Export Pesticide Registration Certificate

    Riassunto:

    HS:2924299036 propionamide IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:S MFN tariffa:6,5% Tariffa generale:30,0%

Propionamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB120927-100 g
Propionamide, 99%; .
79-05-0 99%
100g
€99.00 2022-09-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB20800-1g
Propionamide
79-05-0 97%
1g
0.00 2022-04-26
Enamine
EN300-15614-0.05g
propanamide
79-05-0 95%
0.05g
$19.0 2023-05-03
Enamine
EN300-15614-2.5g
propanamide
79-05-0 95%
2.5g
$27.0 2023-05-03
TRC
P308256-500mg
Propionamide
79-05-0
500mg
$ 65.00 2022-06-03
Life Chemicals
F0001-2069-5g
Propionamide
79-05-0 95%+
5g
$60.0 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010839-100g
Propionamide
79-05-0 97%
100g
¥124 2024-05-21
eNovation Chemicals LLC
Y1046208-1000g
Propionamide
79-05-0 98%
1000g
$105 2024-06-07
Chemenu
CM344183-1000g
Propionamide
79-05-0 95%+
1000g
$84 2024-07-23
eNovation Chemicals LLC
D776690-500g
Propionamide
79-05-0 98%
500g
$185 2024-07-20

Propionamide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Water Catalysts: [2,6-Bis(diphenylmethyl)-4-methylbenzenamine]dichloro[(1,2,3,4,5,6-η)-1-methyl-4… ;  4 h, rt
Riferimento
Water-soluble superbulky (η6-p-cymene) ruthenium(II) amine: an active catalyst in the oxidative homocoupling of arylboronic acids and the hydration of organonitriles
Nirmala, Muthukumaran; Adinarayana, Mannem; Ramesh, Karupnaswamy; Maruthupandi, Mannarsamy; Vaddamanu, Moulali; et al, New Journal of Chemistry, 2018, 42(18), 15221-15230

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Formic acid Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Water ;  20 h, 90 °C
Riferimento
Facile Pd-catalyzed chemoselective transfer hydrogenation of olefins using formic acid in water
Liu, Tianxiang; Zeng, Yongming; Zhang, Hongxi; Wei, Ting; Wu, Xia; et al, Tetrahedron Letters, 2016, 57(43), 4845-4849

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel boride (resin bound) Solvents: Methanol
Riferimento
An excellent nickel boride catalyst for the selective hydrogenation of olefins
Choi, Jaesung; Yoon, Nung Min, Synthesis, 1996, (5), 597-599

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Phosphine, tris(4-ethenylphenyl)-, polymer with 1,3,5-tribromobenzene (post-treated with Pd nanoparticles) Solvents: Ethanol ;  1 h, 1 atm, rt
Riferimento
Palladium/Phosphorus-Doped Porous Organic Polymer as Recyclable Chemoselective and Efficient Hydrogenation Catalyst under Ambient Conditions
Ding, Zong-Cang; Li, Cun-Yao; Chen, Jun-Jia; Zeng, Jia-Hao; Tang, Hai-Tao; et al, Advanced Synthesis & Catalysis, 2017, 359(13), 2280-2287

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: Ruthenium(1+), bis(acetonitrile)(η5-2,4-cyclopentadien-1-yl)[tris(1-methylethyl)… Solvents: Methanol ;  4 h, 60 °C
Riferimento
Transfer Hydrogenation of Unsaturated Substrates by Half-sandwich Ruthenium Catalysts using Ammonium Formate as Reducing Reagent
Mai, Van Hung; Lee, San-Hwa; Nikonov, Georgii I., ChemistrySelect, 2017, 2(25), 7751-7757

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Hydroxyamine hydrochloride Catalysts: 2761983-03-1 Solvents: Water ;  2 h, 313 K
Riferimento
Mechanochemical synthesis of half-sandwich iridium/rhodium complexes with 8-hydroxyquinoline derivatives ligands
Jia, Wei-Guo ; Li, Xiao-Dong ; Zhi, Xue-Ting ; Zhong, Rui, Applied Organometallic Chemistry, 2022, 36(4),

Synthetic Routes 7

Condizioni di reazione
1.1 Catalysts: Ruthenium(1+), dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene][1-[3-… (supported on silica-coated nanoferrite) Solvents: Water ;  2 h, 100 - 120 psi, 150 °C
Riferimento
Chemistry by Nanocatalysis: First Example of a Solid-Supported RAPTA Complex for Organic Reactions in Aqueous Medium
Garcia-Garrido, Sergio E.; Francos, Javier; Cadierno, Victorio; Basset, Jean-Marie; Polshettiwar, Vivek, ChemSusChem, 2011, 4(1), 104-111

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Formic acid Catalysts: Palladium (supported on fibrous-structured silica nanospheres) Solvents: Methanol ,  Water ;  12 h, 100 °C
Riferimento
Palladium Nanoparticles Supported on Fibrous-Structured Silica Nanospheres (KCC-1): An Efficient and Selective Catalyst for the Transfer Hydrogenation of Alkenes
Qureshi, Ziyauddin S.; Sarawade, Pradip B.; Albert, Matthias; D'Elia, Valerio; Hedhili, Mohamed N.; et al, ChemCatChem, 2015, 7(4), 635-642

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethanol ;  0.5 h, 1 bar, 30 °C
Riferimento
Highly efficient and chemoselective hydrogenation of α,β-unsaturated carbonyls over Pd/N-doped hierarchically porous carbon
Wei, Zhongzhe; Gong, Yutong; Xiong, Tianyi; Zhang, Pengfei; Li, Haoran; et al, Catalysis Science & Technology, 2015, 5(1), 397-404

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: Manganese oxide (MnO2) Solvents: Water ;  15 min, 100 psi, 70 °C
Riferimento
Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide
Battilocchio, Claudio; Hawkins, Joel M.; Ley, Steven V., Organic Letters, 2014, 16(4), 1060-1063

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Hydrogen Solvents: Methanol ;  29 bar, 30 °C
Riferimento
Large Centimeter-Sized Macroporous Ferritin Gels as Versatile Nanoreactors
Kumari, Sushma; Kulkarni, Amol; Kumaraswamy, Guruswamy; Sen Gupta, Sayam, Chemistry of Materials, 2013, 25(23), 4813-4819

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Potassium bicarbonate ,  Hydroxyamine hydrochloride Catalysts: Cobalt oxide (Co3O4) ,  Copper Solvents: Acetonitrile ,  Water ;  1 MPa, rt; 6 h, 140 °C
Riferimento
Kinetic Analysis of Consecutive/Parallel Transformation of Furfural to Biomass-Based Primary Amide by Using a "Concentration-Time" Integral
Yang, Shengwen; Chen, Jinzhu, ACS Catalysis, 2023, 13(1), 113-131

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Aldoxime Catalysts: Cupric chloride Solvents: Methanol ;  4 h, 65 °C
Riferimento
A heterogeneous catalytic method for the conversion of nitriles into amides using molecular sieves modified with copper(II)
Kiss, Arpad; Hell, Zoltan, Tetrahedron Letters, 2011, 52(45), 6021-6023

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Hydrogen Solvents: Ethanol ;  1 h, 2 MPa, 100 °C
Riferimento
Reactivity and mechanism investigation of selective hydrogenation of 2,3,5-trimethylbenzoquinone on in situ generated metallic cobalt
Su, Diefeng; Wei, Zhongzhe; Mao, Shanjun; Wang, Jing; Li, Yi; et al, Catalysis Science & Technology, 2016, 6(12), 4503-4510

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Niobium pentachloride Solvents: Dichloromethane ;  rt
1.2 Reagents: Ammonia ;  0.5 h, rt; rt → 50 °C; 1 h, 40 - 50 °C
Riferimento
Niobium pentachloride promoted conversion of carboxylic acids to carboxamides: Synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures
Nery, Marcelo S.; Ribeiro, Renata P.; Lopes, Claudio C.; Lopes, Rosangela S. C., Synthesis, 2003, (2), 272-276

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: Tricyclohexylphosphine ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydirhodium Solvents: Toluene ,  Tetrahydrofuran ;  15 min, 25 °C
1.2 Solvents: Isopropanol ,  Water ;  24 h, 25 °C
Riferimento
RhI-catalyzed hydration of organonitriles under ambient conditions
Goto, Akihiro; Endo, Kohei; Saito, Susumu, Angewandte Chemie, 2008, 47(19), 3607-3609

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium, dichloro[1-[(dimethylamino)methyl]-2-[(4-methylphenyl)thio]ferrocene-… Solvents: Acetone
Riferimento
Application of palladium ferrocenyl amine sulfide complexes in the hydrogenation of carbon-carbon double and triple bonds
Ali, Hussein M.; Naiini, Ahmad A.; Brubaker, Carl H. Jr., Journal of Molecular Catalysis, 1992, 77(2), 125-34

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: Cuprous chloride Solvents: Ethanol ;  rt; 30 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6, rt
Riferimento
Selective reduction of α,β-unsaturated amides with NaBH4-CuCl/EtOH
Li, Jian-ping; Zhang, Yong-xia; Su, Ling-yun; Meng, Ge; Guo, Hai-ming, Henan Shifan Daxue Xuebao, 2012, 40(2), 101-103

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Riferimento
A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines
Tanaka, Kenichi; Yoshifuji, Shigeyuki; Nitta, Yoshihiro, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

Propionamide Raw materials

Propionamide Preparation Products

Propionamide Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:79-05-0)Propionamide
Numero d'ordine:sfd17514
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:37
Prezzo ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:79-05-0)Propionamide
Numero d'ordine:1643825
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 16:59
Prezzo ($):discuss personally

Propionamide Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:79-05-0)Propionamide
1643825
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:79-05-0)Propionamide
A864941
Purezza:99%
Quantità:500g
Prezzo ($):454.0